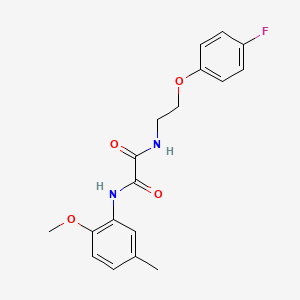

N1-(2-(4-fluorophenoxy)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

Description

N1-(2-(4-Fluorophenoxy)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is an oxalamide derivative characterized by a fluorophenoxyethyl group at the N1 position and a methoxy-methylphenyl group at the N2 position. Oxalamides are widely studied for their roles as flavoring agents, enzyme inhibitors, and bioactive molecules, with structural variations significantly impacting their pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name |

N-[2-(4-fluorophenoxy)ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4/c1-12-3-8-16(24-2)15(11-12)21-18(23)17(22)20-9-10-25-14-6-4-13(19)5-7-14/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNAFHHOBWLYORA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCOC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Procedure

The most widely reported method for oxalamide synthesis involves sequential reactions with oxalyl chloride (Cl−C(=O)−C(=O)−Cl). For this compound, the protocol proceeds as follows:

Step 1: Formation of Mono-Chlorooxamoyl Intermediate

- Reactants : 2-(4-Fluorophenoxy)ethylamine (1 eq) and oxalyl chloride (1 eq).

- Conditions : Anhydrous tetrahydrofuran (THF) at 0–5°C under nitrogen, with triethylamine (1.1 eq) as a base.

- Mechanism : Oxalyl chloride reacts with the primary amine to form N-(2-(4-fluorophenoxy)ethyl)oxalyl chloride, releasing HCl.

Step 2: Coupling with 2-Methoxy-5-Methylaniline

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 72–85% | |

| Purity (HPLC) | >98% | |

| Reaction Time | 18–24 hours | |

| Solvent System | THF/Triethylamine |

One-Pot Coupling Using Ruthenium Catalysis

Acceptorless Dehydrogenative Coupling

A sustainable approach reported by PMC (2020) utilizes ruthenium pincer complexes to catalyze the coupling of ethylene glycol with amines, generating H₂ as a byproduct. Adapted for this compound:

Reactants :

Conditions :

- Toluene solvent, reflux at 110°C for 48 hours under nitrogen.

Outcome :

- Direct formation of the oxalamide via dehydrogenation, avoiding hazardous reagents.

Performance Metrics

| Metric | Value | Source |

|---|---|---|

| Yield | 66–75% | |

| Turnover Frequency | 12 h⁻¹ | |

| Environmental Benefit | No HCl byproduct |

Solid-Phase Synthesis for High-Throughput Applications

Resin-Bound Methodology

Patents (e.g., US8163959B2) describe solid-phase techniques for structurally related oxalamides:

- Resin Functionalization : Wang resin loaded with Fmoc-protected 2-methoxy-5-methylaniline.

- Oxalyl Chloride Activation : On-resin reaction with oxalyl chloride to form activated carbonate.

- Amine Coupling : 2-(4-Fluorophenoxy)ethylamine in dimethylformamide (DMF), 24 hours.

- Cleavage : Trifluoroacetic acid (TFA)/dichloromethane (1:9 v/v).

Advantages and Limitations

| Aspect | Detail |

|---|---|

| Purity | >95% (no chromatography) |

| Scalability | Suitable for milligram scales |

| Cost | High (specialized resins) |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost | Scalability |

|---|---|---|---|---|

| Oxalyl Chloride | 72–85 | 98 | Low | Industrial |

| Ruthenium Catalysis | 66–75 | 95 | Medium | Pilot-scale |

| Solid-Phase | 80–90 | 95 | High | Lab-scale |

Key Observations :

- Oxalyl Chloride : Industry-preferred for cost and yield but generates HCl waste.

- Ruthenium Catalysis : Greener alternative with moderate efficiency.

- Solid-Phase : Optimal for combinatorial chemistry but limited to small scales.

Challenges and Optimization Strategies

Common Side Reactions

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-fluorophenoxy)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The oxalamide group can be reduced to form amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N1-(2-(4-fluorophenoxy)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups play a crucial role in modulating the compound’s binding affinity and selectivity. The oxalamide moiety may facilitate interactions with hydrogen bond donors and acceptors, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Key Observations :

- Electron-Withdrawing Groups : Halogen substituents (e.g., Cl, Br, F) at N1 enhance metabolic stability but may reduce synthetic yields (e.g., Compound 19: 30% vs. Compound 21: 83% with an ethoxy group) .

- Methoxy Groups : Methoxy substituents at N2 (e.g., 4-methoxyphenethyl) are common in enzyme inhibitors, likely improving lipid solubility and target binding .

- Fluorine Substitution: The 4-fluorophenoxy group in the target compound may enhance metabolic resistance compared to non-halogenated analogs, as seen in FAO/WHO reports on similar oxalamides .

Metabolic and Toxicological Profiles

- Metabolism: Oxalamides like No. 1768 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) undergo rapid hepatic metabolism without amide hydrolysis, indicating that the oxalamide backbone is resistant to enzymatic cleavage . The target compound’s fluorophenoxy group may further retard oxidative metabolism.

- 8 mg/kg/day for compounds with alkyl/aryl substitutions .

Biological Activity

N1-(2-(4-fluorophenoxy)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological mechanisms, and potential therapeutic applications of this compound, supported by relevant data and research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process:

- Formation of Intermediate : The compound is synthesized by reacting 4-fluorophenol with 2-chloroethylamine to produce 2-(4-fluorophenoxy)ethylamine.

- Final Product Formation : This intermediate is then reacted with 2-methoxy-5-methylaniline in the presence of oxalyl chloride to yield the final product. Reaction conditions often include the use of anhydrous solvents and an inert atmosphere to minimize side reactions.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine and methoxy groups enhances its binding affinity and selectivity towards these targets. The oxalamide moiety contributes to hydrogen bonding interactions, which may improve the compound's efficacy .

Biological Activity Assays

Research has indicated that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines. For instance, it was tested against breast cancer cell lines (MCF-7 and T47D), showing significant growth inhibition .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which is critical for understanding its potential therapeutic applications in treating diseases like cancer and diabetes .

Data Summary

The following table summarizes key properties and findings related to this compound:

| Property/Activity | Details |

|---|---|

| Molecular Formula | C18H19FN2O4 |

| Molecular Weight | 346.4 g/mol |

| Synthesis Method | Multi-step synthesis involving oxalyl chloride |

| Biological Activities | Anticancer, enzyme inhibition |

| Tested Cell Lines | MCF-7, T47D |

| IC50 Values | Significant inhibitory effects observed |

Case Studies

- Cytotoxicity Studies : In a study evaluating various compounds for anticancer activity, this compound demonstrated notable cytotoxicity against MCF-7 cells with an IC50 value indicating effective growth inhibition .

- Enzyme Inhibition Studies : Another investigation focused on enzyme inhibition revealed that this compound effectively inhibited alkaline phosphatase activity, suggesting its potential role in metabolic regulation and disease treatment .

Q & A

Q. What are the optimal synthetic routes for N1-(2-(4-fluorophenoxy)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide?

The synthesis involves sequential coupling reactions under controlled conditions. Key steps include:

- Amide bond formation : Reacting 2-(4-fluorophenoxy)ethylamine with oxalyl chloride in anhydrous dichloromethane at 0–5°C to form the intermediate oxalamide .

- Second coupling : Introducing 2-methoxy-5-methylaniline under inert atmosphere (N₂/Ar) with a palladium catalyst (e.g., Pd(OAc)₂) to ensure regioselectivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity .

Q. How can researchers assess the compound’s stability under experimental conditions?

- pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC, noting instability at extremes (e.g., hydrolysis of oxalamide at pH <3 or >10) .

- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition thresholds. Store at –20°C in desiccated, amber vials to prevent photodegradation .

Q. What solvents are suitable for solubility studies?

The compound is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<0.1 mg/mL). For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers with ≤1% DMSO to avoid cytotoxicity .

Q. What in vitro models are used for initial biological activity screening?

- Cancer cell lines : Test antiproliferative activity in panels (e.g., NCI-60) using MTT assays. IC₅₀ values <10 µM suggest therapeutic potential, as seen in analogous oxalamides targeting tubulin or kinases .

- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (e.g., Z′-LYTE™) .

Advanced Research Questions

Q. How do structural modifications influence bioactivity and selectivity?

- Substituent effects : Replace the 4-fluorophenoxy group with electron-withdrawing groups (e.g., –CF₃) to enhance metabolic stability. Conversely, adding a morpholine ring (as in analogous compounds) improves blood-brain barrier penetration .

- SAR analysis : Compare IC₅₀ values of derivatives in kinase assays. For example, replacing the methoxy group with a hydroxyl reduces potency due to increased polarity .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Assay variability : Control for cell line genetic drift (e.g., authenticate via STR profiling) and assay conditions (e.g., serum concentration, incubation time). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .

- Metabolic interference : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to assess if metabolite formation alters activity .

Q. What advanced analytical techniques characterize reaction byproducts?

- LC-MS/MS : Identify low-abundance byproducts (e.g., oxidation of the methoxy group to a quinone) using high-resolution mass spectrometry .

- NMR kinetics : Monitor real-time reaction progress (e.g., using ¹⁹F-NMR) to detect intermediates and optimize reaction quenching .

Q. What strategies improve pharmacokinetic properties for in vivo studies?

- Prodrug design : Convert the oxalamide to a methyl ester to enhance oral bioavailability. Hydrolysis by esterases in plasma regenerates the active form .

- Nanoparticle encapsulation : Use PEGylated liposomes to improve solubility and prolong half-life, as demonstrated for structurally related tubulin inhibitors .

Q. How does the compound interact with specific molecular targets?

- Molecular docking : Use AutoDock Vina to model binding to tubulin’s colchicine site. Key interactions include hydrogen bonds between the oxalamide carbonyl and β-tubulin Thr179 .

- SPR biosensing : Measure binding kinetics (kₐ, kd) to purified kinases (e.g., EGFR). A kd <1 µM indicates strong target engagement .

Key Research Challenges

- Stereochemical control : The ethyl linker may introduce chiral centers during synthesis. Use chiral HPLC (e.g., Chiralpak AD-H) to separate enantiomers and test for divergent bioactivities .

- Off-target effects : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler™) to identify selectivity issues. Mitigate with rational design (e.g., bulkier substituents to block non-target binding pockets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.